3-Hydroxy-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione
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Overview
Description
3-Hydroxy-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione is a complex organic compound that features both indole and pyrrole moieties. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The presence of the indole nucleus in this compound suggests potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-1H-indole-3-carbaldehyde with a suitable pyrrole derivative under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can optimize reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Hydroxy-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of viral replication, induction of apoptosis in cancer cells, or disruption of microbial cell walls .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
1H-indole-2-carboxylic acid: Another indole derivative with different functional groups.
5-Fluoro-1H-indole-2-carboxylic acid: A fluorinated indole compound with antiviral properties.
Uniqueness
3-Hydroxy-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione is unique due to its combined indole and pyrrole structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research and industry .
Properties
CAS No. |
197390-12-8 |
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Molecular Formula |
C13H10N2O3 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
3-hydroxy-4-(1-methylindol-3-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C13H10N2O3/c1-15-6-8(7-4-2-3-5-9(7)15)10-11(16)13(18)14-12(10)17/h2-6H,1H3,(H2,14,16,17,18) |
InChI Key |
OISDNEOLWOVHPD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)O |
Origin of Product |
United States |
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